

Application Notes and Protocols: AZD3839

Treatment in SH-SY5Y and N2A Cell Lines

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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD3839 is a potent, brain-permeable inhibitor of the human β -site amyloid precursor protein-cleaving enzyme 1 (BACE1).[1][2][3] BACE1 is a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid- β (A β) peptides, which are central to the pathogenesis of Alzheimer's disease.[3][4][5] AZD3839 has been demonstrated to effectively reduce the levels of A β in both in vitro and in vivo models, making it a valuable tool for Alzheimer's disease research.[2][3][6] These application notes provide detailed protocols for the treatment of human neuroblastoma SH-SY5Y and murine neuroblastoma N2A cell lines with AZD3839, along with methods to assess its efficacy in inhibiting BACE1 activity.

Mechanism of Action

AZD3839 functions as a selective inhibitor of BACE1, which is the rate-limiting enzyme in the production of A β peptides.[4][5] By binding to the active site of BACE1, AZD3839 prevents the cleavage of APP at the β -secretase site. This inhibition shifts APP processing towards the non-amyloidogenic pathway, which is mediated by α -secretase.[7] Consequently, the production of both A β 40 and A β 42, as well as the soluble APP β fragment (sAPP β), is significantly reduced.[2]

Data Presentation

Table 1: In Vitro Potency and Selectivity of AZD3839

Target	Assay	Cell Line/System	IC50 / Ki	Selectivity	Reference
BACE1	FRET Assay	Recombinant human BACE1	Ki: 26.1 nmol/liter	-	[2]
A β 40 Reduction	ELISA	SH-SY5Y (overexpressing APP695wt)	IC50: 4.8 nmol/liter	-	[2]
sAPP β Reduction	MSD Assay	SH-SY5Y	IC50: 16.7 nmol/liter	-	[2]
BACE2	FRET Assay	Recombinant human BACE2	Ki: 372 nmol/liter	14-fold vs BACE1	[2]
Cathepsin D	Enzymatic Assay	-	Ki > 25 μ mol/liter	>1000-fold vs BACE1	[2]

Experimental Protocols

Cell Culture

SH-SY5Y Cell Culture:

- Culture Medium: Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) with GlutaMAX™, supplemented with 10% Fetal Bovine Serum (FBS) and 1% non-essential amino acids.[\[2\]](#)
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[\[2\]](#)
- Subculturing: Passage cells when they reach 80-90% confluency.

N2A Cell Culture:

- Culture Medium: Minimum Eagle's Medium (MEM) supplemented with 10% FBS, 10 mM HEPES, non-essential amino acids, and Penicillin-Streptomycin.[2]
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂. [2]
- Subculturing: Passage cells at 80-90% confluency.

AZD3839 Treatment Protocol

- Cell Seeding: Seed SH-SY5Y or N2A cells in appropriate culture plates (e.g., 96-well plates for ELISA, larger formats for Western blotting). Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
- Compound Preparation: Prepare a stock solution of AZD3839 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of AZD3839 in the respective cell culture medium to achieve the desired final concentrations.
- Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of AZD3839. Include a vehicle control (medium with the same concentration of DMSO used for the highest AZD3839 concentration).
- Incubation: Incubate the cells with AZD3839 for 16 hours at 37°C and 5% CO₂. [2]

A β 40 and sAPP β Detection Assays

SH-SY5Y A β 40 Release Assay (ELISA):[2]

- After the 16-hour incubation with AZD3839, carefully collect the conditioned medium from each well.
- Use a commercially available human A β 40 ELISA kit (e.g., Invitrogen KHB3482) for the detection of secreted A β 40 in the medium.[2]
- Follow the manufacturer's instructions for the ELISA procedure.
- Read the absorbance using a microplate reader.

- Calculate the concentration of A β 40 in each sample based on the standard curve.

SH-SY5Y sAPP β Release Assay (MSD):[\[2\]](#)

- Following the 16-hour treatment, collect the conditioned medium.
- Utilize a Meso Scale Discovery (MSD) plate for the detection of sAPP β release, following the manufacturer's protocol.[\[2\]](#)
- Read the plates using a SECTOR Imager.[\[2\]](#)

N2A A β 40 Release Assay (ELISA):[\[2\]](#)

- After the 16-hour incubation period, collect the conditioned medium from the N2A cells.
- Use a commercially available mouse A β 40 ELISA kit (e.g., Invitrogen KMB3481) to measure the secreted A β 40.[\[2\]](#)
- Perform the ELISA according to the manufacturer's instructions.
- Read the absorbance on a microplate reader.
- Determine the A β 40 concentration from the standard curve.

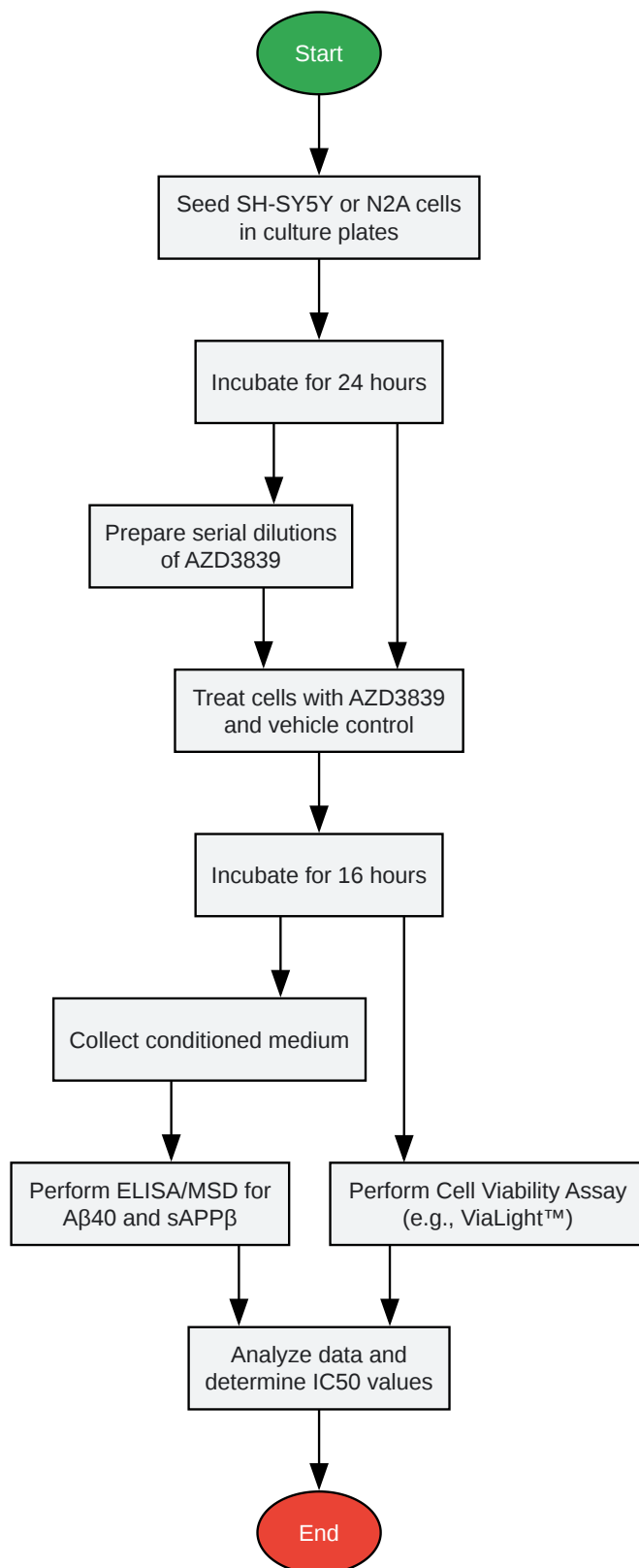
Cell Viability Assay

To assess the potential cytotoxicity of AZD3839, a cell viability assay should be performed in parallel with the efficacy studies.

- After the 16-hour incubation with AZD3839, remove the conditioned medium (which can be used for A β /sAPP β analysis).
- Use a commercial cell viability kit, such as the ViaLight™ Plus cell proliferation/cytotoxicity kit, following the manufacturer's instructions.[\[2\]](#)
- This assay will measure cell viability and can help to ensure that the observed reduction in A β is not due to a cytotoxic effect of the compound.

Visualizations

Caption: Amyloid Precursor Protein (APP) processing pathways.



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Caption: Experimental workflow for AZD3839 treatment and analysis.

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